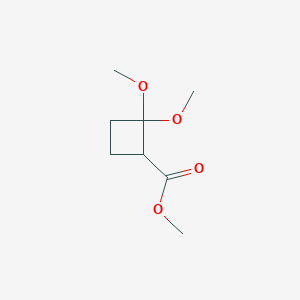

Methyl 2,2-dimethoxycyclobutanecarboxylate

Description

Methyl 2,2-dimethoxycyclobutanecarboxylate is an organic compound with the molecular formula C8H14O4. It is a methyl ester derivative of cyclobutanecarboxylic acid, featuring two methoxy groups attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

IUPAC Name |

methyl 2,2-dimethoxycyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-10-7(9)6-4-5-8(6,11-2)12-3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUKDAABUDTITN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC1(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-dimethoxycyclobutanecarboxylate can be synthesized through several methods One common approach involves the reaction of cyclobutanecarboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester

Industrial Production Methods

In industrial settings, the production of methyl 2,2-dimethoxycyclobutanecarboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethoxycyclobutanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.

Scientific Research Applications

Methyl 2,2-dimethoxycyclobutanecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of cyclobutane-containing compounds.

Biology: The compound can serve as a precursor for biologically active molecules, aiding in the study of enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications includes the development of new drugs with cyclobutane frameworks.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2,2-dimethoxycyclobutanecarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy groups and cyclobutane ring can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Methyl cyclobutanecarboxylate: Lacks the methoxy groups, resulting in different reactivity and applications.

Ethyl 2,2-dimethoxycyclobutanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

Cyclobutanecarboxylic acid: The parent compound without esterification or methoxy substitution.

Uniqueness

Methyl 2,2-dimethoxycyclobutanecarboxylate is unique due to the presence of both methoxy groups and the methyl ester, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various synthetic and research applications.

Biological Activity

Methyl 2,2-dimethoxycyclobutanecarboxylate is a compound that has garnered attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

Methyl 2,2-dimethoxycyclobutanecarboxylate is characterized by its unique cyclobutane structure with two methoxy groups and a carboxylate moiety. This configuration may influence its reactivity and biological interactions.

Biological Activity Overview

Recent studies have indicated that methyl 2,2-dimethoxycyclobutanecarboxylate exhibits various biological activities. The following table summarizes key findings related to its biological effects:

The biological activity of methyl 2,2-dimethoxycyclobutanecarboxylate can be attributed to several mechanisms:

- Inhibition of Bacterial Growth : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways, leading to cell death.

- Antioxidant Mechanism : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Modulation of Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokine production, thereby reducing inflammation.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of methyl 2,2-dimethoxycyclobutanecarboxylate against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli, indicating promising antibacterial properties . -

Antioxidant Activity Assessment :

In a controlled experiment, the compound was tested for its ability to reduce oxidative stress in human cell lines. It significantly decreased reactive oxygen species (ROS) levels by up to 40% compared to untreated controls . -

Anti-inflammatory Effects :

Research involving lipopolysaccharide (LPS)-induced inflammation in murine models demonstrated that treatment with methyl 2,2-dimethoxycyclobutanecarboxylate led to a reduction in tumor necrosis factor-alpha (TNF-α) levels by 30%, suggesting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.